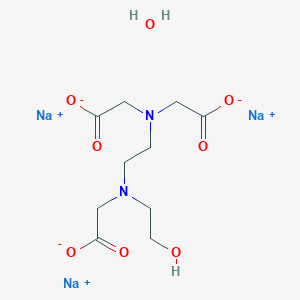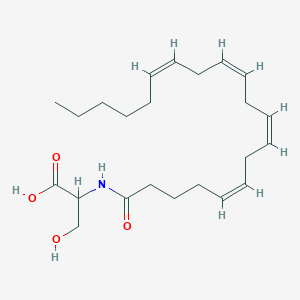
L-アルギニン-13C6 (塩酸塩)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a non-essential amino acid for human development but is a required intermediate in arginine biosynthesis.
科学的研究の応用
L-Arginine-13C6 hydrochloride has several scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Utilized in metabolic research to study pathways in vivo safely.
Medicine: Employed in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contamination.
作用機序
Target of Action
The primary target of L-Arginine-13C6 (hydrochloride) is nitric oxide synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a potent vasodilator, from L-Arginine .
Mode of Action
L-Arginine-13C6 (hydrochloride) acts as a substrate for NOS. It is oxidized by NOS to form NO and L-citrulline . The production of NO is a critical process in various physiological functions, including vasodilation and neurotransmission .
Biochemical Pathways
The conversion of L-Arginine-13C6 (hydrochloride) to NO and L-citrulline by NOS is a key step in the nitric oxide pathway . NO, once produced, diffuses across cell membranes and modulates the activity of various proteins, including guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger in cells, mediating various physiological responses .
Pharmacokinetics
It is metabolized primarily in the liver and kidneys, and excreted in the urine .
Result of Action
The production of NO from L-Arginine-13C6 (hydrochloride) has several effects at the molecular and cellular levels. For instance, it induces dilation of blood vessels, thereby increasing blood flow . In the context of neuroscience, NO acts as a neurotransmitter and has neuroprotective effects .
Action Environment
The action of L-Arginine-13C6 (hydrochloride) can be influenced by various environmental factors. For example, the presence of other substrates or inhibitors can affect the activity of NOS and thus the production of NO . Additionally, conditions such as pH and temperature can impact enzyme activity and stability .
生化学分析
Biochemical Properties
L-Arginine-13C6 (hydrochloride) plays a crucial role in various biochemical reactions. It is a substrate for nitric oxide synthase, which is oxidized to form nitric oxide (NO) and L-citrulline . This reaction is essential for the regulation of vascular tone and blood flow .
Cellular Effects
L-Arginine-13C6 (hydrochloride) influences various cellular processes. It enhances NO release induced by bradykinin or A23187 in porcine aortic endothelial cells . The production of NO from L-Arginine-13C6 (hydrochloride) can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of L-Arginine-13C6 (hydrochloride) involves its conversion to NO and L-citrulline by nitric oxide synthase . This reaction is a part of the nitric oxide signaling pathway, which plays a key role in vasodilation and regulation of blood flow .
Dosage Effects in Animal Models
The effects of L-Arginine-13C6 (hydrochloride) can vary with different dosages in animal models. For instance, L-Arginine (30 and 300 mg/kg, i.v.) induces dilation of pial arterioles and increases cerebral blood flow in normotensive and spontaneously hypertensive rats
Metabolic Pathways
L-Arginine-13C6 (hydrochloride) is involved in the nitric oxide synthase pathway, where it is converted to NO and L-citrulline . This pathway plays a crucial role in the regulation of vascular tone and blood flow .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-13C6 hydrochloride involves the incorporation of stable isotopes, specifically carbon-13 and nitrogen-15, into the L-Ornithine molecule. The process typically requires specialized equipment and conditions to ensure the correct isotopic labeling and high purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The production process includes strict quality control measures to ensure the isotopic purity and overall quality of the compound.
化学反応の分析
Types of Reactions
L-Arginine-13C6 hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
類似化合物との比較
Similar Compounds
L-Arginine-13C6,15N4 Hydrochloride: Another isotope-labeled amino acid used in similar research applications.
L-Ornithine Hydrochloride: The non-labeled form of the compound, used in various biochemical studies.
Uniqueness
The uniqueness of L-Arginine-13C6 hydrochloride lies in its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies and other research applications.
特性
IUPAC Name |
(2S)-2-amino-5-(diamino(113C)methylideneamino)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-BJPSCUOKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C@@H]([13C](=O)O)N)[13CH2]N=[13C](N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)








